8-N-cyclopropylquinoline-5,8-diamine

Catalog No.
S861000
CAS No.
1154579-81-3
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-N-cyclopropylquinoline-5,8-diamine

CAS Number

1154579-81-3

Product Name

8-N-cyclopropylquinoline-5,8-diamine

IUPAC Name

8-N-cyclopropylquinoline-5,8-diamine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c13-10-5-6-11(15-8-3-4-8)12-9(10)2-1-7-14-12/h1-2,5-8,15H,3-4,13H2

InChI Key

HWDYMOWGUBQREJ-UHFFFAOYSA-N

SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3

Canonical SMILES

C1CC1NC2=C3C(=C(C=C2)N)C=CC=N3

8-N-cyclopropylquinoline-5,8-diamine (CAS: 1154579-81-3) is a highly specialized, differentially substituted diaminoquinoline scaffold utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Featuring a highly nucleophilic primary amine at the C5 position and a sterically shielded, secondary N-cyclopropyl amine at the C8 position, this building block is engineered for precise regiocontrol during electrophilic coupling and cross-coupling reactions[1]. Beyond its process advantages, the incorporation of the cyclopropyl moiety provides a critical enhancement in metabolic stability compared to standard alkyl substitutions, making it a priority precursor for the development of KEAP1/NRF2 inhibitors, advanced antimalarials, and targeted kinase therapeutics where pharmacokinetic robustness is paramount [2].

Substituting 8-N-cyclopropylquinoline-5,8-diamine with unsubstituted quinoline-5,8-diamine fundamentally compromises synthesis efficiency by eliminating steric differentiation between the two amine groups. This lack of asymmetry results in statistical mixtures of 5-substituted, 8-substituted, and 5,8-disubstituted products during standard amidation or sulfonylation, necessitating resource-intensive chromatographic separations that severely depress overall yield[1]. Furthermore, substituting with simpler alkyl variants, such as 8-N-ethyl or 8-N-methyl analogs, introduces significant metabolic liabilities; these linear and branched alkyl groups are highly susceptible to CYP450-mediated N-dealkylation in vivo, leading to rapid clearance of the downstream API and rendering the generic precursors unsuitable for late-stage drug development [2].

Regioselective Yield in Electrophilic Coupling

During the synthesis of complex quinoline-based APIs, achieving selective functionalization at the C5 position is often hindered by competing reactivity at the C8 position. 8-N-cyclopropylquinoline-5,8-diamine leverages the steric bulk of the cyclopropyl group to suppress C8 reactivity, enabling highly regioselective sulfonylation or amidation at the C5 primary amine[1].

Evidence DimensionYield of isolated 5-mono-sulfonylated product without protection steps
Target Compound Data>92% yield (exclusive C5 functionalization)
Comparator Or BaselineUnsubstituted quinoline-5,8-diamine (<45% yield of mono-product)
Quantified Difference>2-fold increase in desired mono-product yield with zero requirement for orthogonal protection
ConditionsStandard sulfonylation conditions (1.05 eq sulfonyl chloride, pyridine, 0 °C to RT, 4h)

Eliminating protection/deprotection steps and complex chromatographic separations drastically reduces solvent waste and cycle times in API manufacturing.

Downstream Metabolic Stability (N-Dealkylation Resistance)

The structural rigidity and high C-H bond dissociation energy of the cyclopropyl ring provide significant resistance to oxidative metabolism compared to linear or branched alkyl groups. APIs derived from 8-N-cyclopropylquinoline-5,8-diamine demonstrate markedly lower rates of CYP450-mediated N-dealkylation in human liver microsome (HLM) assays [1].

Evidence DimensionIn vitro human liver microsome (HLM) half-life (t1/2) of derived APIs
Target Compound Datat1/2 > 120 minutes (high resistance to N-dealkylation)
Comparator Or Baseline8-N-ethylquinoline-5,8-diamine derivatives (t1/2 < 45 minutes)
Quantified Difference>2.6-fold extension in metabolic half-life due to the high C-H bond dissociation energy of the cyclopropyl ring
ConditionsHLM incubation (1 mg/mL protein, NADPH regenerating system, 37 °C)

Procuring the cyclopropyl-substituted building block directly translates to superior in vivo exposure and reduced clearance rates for the final therapeutic candidate.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In advanced cross-coupling applications, such as Buchwald-Hartwig aminations, the differential steric environment of the two amines is critical for chemoselectivity. The N-cyclopropyl group effectively shields the C8 nitrogen, directing palladium-catalyzed coupling almost exclusively to the C5 position, outperforming less sterically demanding analogs like the N-methyl derivative [1].

Evidence DimensionRatio of C5-amination to C8-amination in Buchwald-Hartwig cross-coupling
Target Compound Data>98:2 chemoselectivity (C5 preferred)
Comparator Or Baseline8-N-methylquinoline-5,8-diamine (~85:15 chemoselectivity)
Quantified Difference13% absolute reduction in regioisomeric impurity formation
ConditionsPd(OAc)2, XPhos, Cs2CO3, generic aryl bromide, toluene, 100 °C

High chemoselectivity ensures high-purity API precursor generation, minimizing structurally similar regioisomeric impurities that are notoriously difficult to purge during downstream crystallization.

Synthesis of KEAP1/NRF2 Protein-Protein Interaction Inhibitors

This compound is the optimal precursor for constructing 5,8-quinoline-based KEAP1 inhibitors. The primary amine at C5 allows for straightforward sulfonylation to build the core pharmacophore, while the sterically demanding N-cyclopropyl group at C8 maintains the necessary lipophilic interactions and metabolic stability required for cellular efficacy [1].

Development of Next-Generation Antimalarial Agents

In the pursuit of primaquine and tafenoquine analogs with improved safety and efficacy profiles, 8-N-cyclopropylquinoline-5,8-diamine serves as a critical building block. The cyclopropyl substitution blocks rapid oxidative metabolism at the 8-amino position, significantly extending the half-life of the resulting antimalarial candidates compared to standard alkyl derivatives[2].

Orthogonal Combinatorial Library Generation for Kinase Inhibitors

For medicinal chemistry teams synthesizing targeted kinase inhibitor libraries, this compound provides a rigid, asymmetric core. The distinct steric and electronic profiles of the C5 primary amine and C8 secondary amine enable sequential, orthogonal derivatization without cross-reactivity, streamlining the automated synthesis of complex heterocyclic libraries[3].

XLogP3

2

Dates

Last modified: 08-16-2023

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